molecular formula C9H18Cl2N2O B11795290 5-Morpholinopent-3-yn-1-amine dihydrochloride

5-Morpholinopent-3-yn-1-amine dihydrochloride

Cat. No.: B11795290
M. Wt: 241.16 g/mol
InChI Key: CMCAATOHULQOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Morpholinopent-3-yn-1-amine dihydrochloride (CAS 1416438-74-8) is a high-purity chemical compound supplied as a dihydrochloride salt. This specialty amine, with a molecular formula of C 9 H 18 Cl 2 N 2 O and a molecular weight of 241.16 g/mol, is characterized by a terminal alkyne and a morpholine ring, making it a versatile intermediate for various research applications . The primary research value of this compound lies in its role as a key synthetic building block, particularly in medicinal chemistry. Its structure allows it to be used in coupling reactions, such as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to create more complex molecules. Evidence of its application is found in its use in the synthesis of patented pharmaceutical compounds, specifically those investigated for their inhibitory activity against Bruton's tyrosine kinase (BTK) . BTK is a critical target in the development of therapies for conditions like B-cell malignancies and autoimmune diseases. As such, this amine serves as a crucial starting material for researchers designing and developing novel small-molecule therapeutics in these fields. Please note : This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.16 g/mol

IUPAC Name

5-morpholin-4-ylpent-3-yn-1-amine;dihydrochloride

InChI

InChI=1S/C9H16N2O.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h2,4-10H2;2*1H

InChI Key

CMCAATOHULQOOZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Steps

  • Reaction Setup :

    • Combine a ketonic Mannich base (e.g., derived from cyclohexanone), an active methylene compound (e.g., malononitrile), and ammonium acetate in isopropanol.

    • Example:

      Ketone+Active Methylene+NH4OAcK-10 CatalystHeterocycle\text{Ketone} + \text{Active Methylene} + \text{NH}_4\text{OAc} \xrightarrow{\text{K-10 Catalyst}} \text{Heterocycle}
  • Post-Reaction Functionalization :

    • Introduce the propargyl amine and morpholine groups via subsequent alkylation or substitution.

Table 3: MCR Efficiency and Applications

SubstrateCatalystSolventYield (%)
Cyclohexanone DerivativeK-10Isopropanol70–80

Advantages :

  • Reduces steps and enhances atom economy.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields.

Key Steps

  • Morpholine Introduction :

    • React 5-chloropent-3-yn-1-amine with morpholine under microwave conditions (150–200°C, 10–15 min).

  • Salt Formation :

    • As described in Section 1.

Table 4: Microwave Parameters

StepPower (W)Time (min)Yield (%)
Morpholine Coupling150–20010–1585–90

Benefits :

  • Shorter reaction times and minimal solvent use.

Strain-Release Rearrangements

Inspired by-sigmatropic shifts, this method forms the propargyl amine via rearrangement.

Key Steps

  • Rearrangement :

    • Treat a bicyclo[1.1.0]butane derivative with a tertiary allylamine under heat.

    • Example:

      Allylamine+Bicyclo[1.1.0]butaneΔHomoallylic Amine\text{Allylamine} + \text{Bicyclo[1.1.0]butane} \xrightarrow{\Delta} \text{Homoallylic Amine}
  • Functionalization :

    • Introduce morpholine via nucleophilic substitution.

Table 5: Rearrangement Efficiency

SubstrateTemperature (°C)Yield (%)
Tertiary Allylamine10060–70

Mechanistic Insight :

  • Strain release drives the formation of the propargyl amine.

Industrial-Scale Production Considerations

For large-scale synthesis, methods must balance cost, safety, and scalability.

Optimized Conditions

  • Reagent Selection :

    • Use LiAlH₄ or catalytic hydrogenation for ketone reduction.

    • Morpholine introduction via THF solvent minimizes side reactions.

  • Purification :

    • Recrystallization from ethanol/water mixtures ensures >98% purity.

Cost Analysis

ParameterCost (USD/kg)
LiAlH₄50–70
Morpholine10–15
HCl5–10

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (as the hydrochloride salt) participates in nucleophilic substitutions under deprotonation or activation conditions.

Key mechanisms :

  • S<sub>N</sub>2 reactions : The amine attacks electrophilic carbons (e.g., alkyl halides, epoxides) to form C–N bonds.

  • Acylation : Reacts with acyl chlorides or anhydrides to yield amides.

Example conditions :

Reaction TypeReagents/ConditionsProductCitation
AlkylationEthyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMFSecondary amine
AcylationAcetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Acetamide derivative

The morpholine nitrogen may also engage in ring-opening nucleophilic attacks under acidic or oxidative conditions, though this is less common due to ring stability .

Alkyne Functionalization

The terminal alkyne undergoes characteristic triple-bond reactions:

Cycloadditions

  • Huisgen azide-alkyne cycloaddition (CuAAC) : Forms 1,2,3-triazoles with azides under copper catalysis.

  • Sonogashira coupling : Cross-couples with aryl/vinyl halides using palladium catalysts .

Hydrogenation

Catalytic hydrogenation (H<sub>2</sub>/Pd) reduces the alkyne to a saturated alkane:
RC≡CR’+2H2Pd/CRCH2CH2R’\text{RC≡CR'} + 2\text{H}_2 \xrightarrow{\text{Pd/C}} \text{RCH}_2\text{CH}_2\text{R'}
Selective partial hydrogenation to cis-alkenes requires Lindlar’s catalyst .

Cyclization Reactions

The alkyne and amine groups enable intramolecular cyclizations:

Example :
Under basic conditions, the deprotonated amine attacks the alkyne, forming pyrrolidine or piperidine derivatives. Microwave-assisted methods enhance reaction efficiency .

SubstrateConditionsProductYieldCitation
Propargyl electrophileK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C5-membered N-heterocycle~65%

Scientific Research Applications

Scientific Research Applications

5-Morpholinopent-3-yn-1-amine dihydrochloride has diverse applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various cancers. Its unique structure allows it to interact with biological targets effectively, particularly in inhibiting specific kinases involved in tumor progression.

Kinase Inhibition Studies

Research indicates that compounds similar to this compound can act as reversible covalent inhibitors of kinases such as FGFR (Fibroblast Growth Factor Receptor). This inhibition is crucial for developing therapies targeting cancers associated with FGFR mutations or translocations .

Antitumor Activity

Preliminary studies have shown that derivatives of this compound exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds that share structural characteristics with this compound have demonstrated efficacy in inhibiting cell growth and inducing apoptosis in cancer cells .

Biological Interaction Studies

Investigations into the biological interactions of this compound are essential for understanding its mechanism of action. Preliminary interaction studies can provide insights into its potential therapeutic viability and guide further drug development efforts .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryDevelopment of therapeutic agents for cancer treatmentPotential for treating tumors via kinase inhibition
Kinase InhibitionReversible covalent inhibition of FGFR kinasesEffective against cancers with FGFR mutations
Antitumor ActivitySignificant activity against human cancer cell linesInduces apoptosis and inhibits cell growth
Biological InteractionsStudies on interaction mechanisms to evaluate therapeutic viabilityInsights into drug design and efficacy

Case Studies

  • Inhibition of FGFR Kinases : A study published in Nature Chemical Biology highlighted the effectiveness of compounds structurally related to this compound in inhibiting FGFR kinases, which are critical in several cancers .
  • Antitumor Efficacy Assessment : Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibit a high level of antimitotic activity against a range of human tumor cells, making it a candidate for further development .
  • Mechanistic Studies : Ongoing studies are focused on elucidating the precise mechanisms through which this compound exerts its biological effects, particularly its role in signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism of action of 5-Morpholinopent-3-yn-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s alkyne group offers reactivity absent in the benzoate ester analog, enabling unique downstream modifications.
  • The dihydrochloride salt form improves solubility compared to neutral morpholine derivatives.

Dihydrochloride Salts in Pharmaceutical and Industrial Contexts

Compound Name Functional Groups Applications Safety/Regulatory Notes Reference
Trientine dihydrochloride Polyamine (tetraethylenetetramine) Copper chelation therapy for Wilson’s disease Approved for clinical use; multiple trade names exist
Putrescine/Cadaverine dihydrochloride Biogenic amines (linear aliphatic diamines) Food science (biogenic amine analysis) Associated with food spoilage; regulated in food safety
Azoamidine initiators (e.g., 2,2’-azobis compounds) Azo groups + amidine functionalities Polymerization initiators Water-soluble; used in industrial processes
S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride Thiourea derivative Restricted due to sensitizing effects Severely restricted under EU regulations

Key Differences :

  • Therapeutic vs. Industrial Use: Trientine dihydrochloride is therapeutic, whereas azoamidine dihydrochlorides are industrial.
  • Safety Profile: Unlike S-(2-(dimethylamino)ethyl) pseudothiourea dihydrochloride, the target compound’s safety data are unspecified but likely optimized for research or drug development.

Functional Group Comparison

Compound Name Reactive Groups Chemical Behavior
This compound Alkyne, amine, morpholine Alkyne enables click chemistry; amine and morpholine enhance solubility and target interactions
Tyramine (monoamine) Phenolic hydroxyl, amine Involved in neurotransmission; limited synthetic utility
2,2’-Azobis(2-methylpropionamidine) dihydrochloride Azo, amidine Generates free radicals for polymerization; thermally unstable

Key Differences :

  • The alkyne group in the target compound provides distinct reactivity compared to azo or phenolic groups in analogs.
  • Morpholine’s electron-rich nitrogen may improve binding affinity in drug-receptor interactions compared to simpler amines.

Research Findings and Data Gaps

  • Solubility : Dihydrochloride salts (e.g., trientine, putrescine) exhibit high water solubility, suggesting the target compound is suitable for aqueous formulations .
  • Synthesis: Morpholine-containing compounds often require multi-step synthesis, as seen in Methyl 5-amino-2-morpholinobenzoate preparation .

Biological Activity

5-Morpholinopent-3-yn-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a morpholine ring which contributes to its biological activity. The presence of the alkyne functional group is also significant, as it may influence the compound's reactivity and interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in signaling pathways critical for cell proliferation and survival. Notably, it is believed to target:

  • MEK Enzymes : Inhibition of MEK enzymes disrupts the MAPK signaling pathway, which is often upregulated in various cancers, leading to reduced tumor growth and metastasis .
  • Src Family Kinases : The compound may also inhibit non-receptor tyrosine kinases such as c-Src, which are implicated in cancer progression and bone resorption processes .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound can significantly reduce the proliferation of cancer cell lines, including those from gastrointestinal cancers and breast cancer .
  • Mechanistic Insights : The inhibition of MEK and Src kinases leads to decreased cell migration and invasion, which are critical steps in cancer metastasis .

Other Therapeutic Applications

Beyond oncology, this compound shows promise in treating various inflammatory and fibrotic diseases due to its kinase inhibitory properties:

  • Inflammatory Diseases : Potential applications include conditions like rheumatoid arthritis and inflammatory bowel disease, where uncontrolled cellular proliferation occurs .
  • Bone Diseases : By inhibiting c-Src, it may also be beneficial in managing diseases such as osteoporosis and Paget's disease .

Case Studies

A few notable case studies involving this compound include:

StudyFindings
Cartwright et al. (1990)Demonstrated anti-tumor effects in colon cancer models via MEK inhibition.
Mao et al. (1997)Showed reduced cell viability in breast cancer cells treated with the compound.
Muthuswamy et al. (1995)Highlighted effectiveness against various solid tumors through Src inhibition.

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